molecular formula C25H22FN3O2 B2733326 3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide CAS No. 1029724-89-7

3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B2733326
CAS No.: 1029724-89-7
M. Wt: 415.468
InChI Key: AIUAKWFDJJLTQI-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzamido group, a methyl group, and a phenylethyl group attached to an indole core. Its complex structure allows for diverse interactions and functionalities, making it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction. This involves the reaction of 4-fluorobenzoic acid with the indole derivative in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride (NaH).

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with 2-phenylethyl bromide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and potential use in drug development.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorobenzamido)-N-(2-phenylethyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
  • Ethyl 5-(3-(4-fluorobenzoyl)-thioureido)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate

Uniqueness

3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and the indole core structure. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-16-7-12-21-20(15-16)22(29-24(30)18-8-10-19(26)11-9-18)23(28-21)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15,28H,13-14H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUAKWFDJJLTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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